molecular formula C20H34O4 B063277 8,9-Dihydroxyicosa-5,11,14-trienoic acid CAS No. 192461-96-4

8,9-Dihydroxyicosa-5,11,14-trienoic acid

Cat. No.: B063277
CAS No.: 192461-96-4
M. Wt: 338.5 g/mol
InChI Key: DCJBINATHQHPKO-TYAUOURKSA-N
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Description

8,9-Dihydroxyicosa-5,11,14-trienoic acid is a dihydroxylated derivative of arachidonic acid. It is a member of the eicosanoid family, which are signaling molecules derived from polyunsaturated fatty acids. This compound is known for its role in various biological processes, including inflammation and cellular signaling .

Biochemical Analysis

Biochemical Properties

8,9-Dihydroxyicosa-5,11,14-trienoic acid interacts with several enzymes, proteins, and other biomolecules. It is involved in the arachidonic acid metabolism pathway . The nature of these interactions is complex and can influence a variety of biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolism pathway . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,9-Dihydroxyicosa-5,11,14-trienoic acid can be synthesized through the dihydroxylation of arachidonic acid. This process involves the addition of hydroxyl groups across the 8,9-double bond of arachidonic acid. The reaction typically requires the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as marine sponges, algae, or specific microorganisms. The extraction process includes steps like solvent extraction, chromatographic separation, and purification .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can be reduced to form diols or other reduced forms.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

8,9-Dihydroxyicosa-5,11,14-trienoic acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of eicosanoids and their derivatives.

    Biology: This compound plays a role in studying cellular signaling pathways and inflammatory responses.

    Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and other medical conditions.

    Industry: It is used in the development of pharmaceuticals and other bioactive compounds

Comparison with Similar Compounds

  • 5,6-Dihydroxyicosa-8,11,14-trienoic acid
  • 11,12-Dihydroxyicosa-5,8,14-trienoic acid
  • 14,15-Dihydroxyicosa-5,8,11-trienoic acid

Comparison: 8,9-Dihydroxyicosa-5,11,14-trienoic acid is unique due to its specific hydroxylation pattern at the 8,9-position. This distinct structure imparts unique biological activities and signaling properties compared to other dihydroxylated eicosanoids. The differences in hydroxylation positions among these compounds result in varied interactions with cellular receptors and enzymes, leading to different biological effects .

Properties

CAS No.

192461-96-4

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

(5Z,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10-

InChI Key

DCJBINATHQHPKO-TYAUOURKSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O

SMILES

CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O

Appearance

Assay:≥98%A solution in ethanol

physical_description

Solid

Synonyms

(±)8,9-DiHETrE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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